7-Hydroxy-1,2-dihydro-3H-indazol-3-one
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Overview
Description
7-Hydroxy-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound with the molecular formula C7H6N2O2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2-dihydro-3H-indazol-3-one can be achieved through several methods. One common approach involves the cyclization of o-nitrobenzyl alcohols under photochemical conditions. This method uses an aqueous solvent at room temperature, making it an efficient and environmentally friendly process .
Another synthetic route involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can form the N-N bond in the presence of an organometallic reagent and oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, amines, and other functionalized derivatives. These products can have different properties and applications based on their chemical structure.
Scientific Research Applications
7-Hydroxy-1,2-dihydro-3H-indazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Hydroxy-1,2-dihydro-3H-indazol-3-one include:
- 3-Hydroxy-1H-indazole
- 3-Oxo-1,2-indazole
- 1,2-Dihydro-3H-indazol-3-one
- 2,3-Dihydro-1H-indazol-3-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxyl group at the 7-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
7-hydroxy-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)8-9-7(4)11/h1-3,10H,(H2,8,9,11) |
InChI Key |
DLQVBDZIHOZLPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NNC2=O |
Origin of Product |
United States |
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